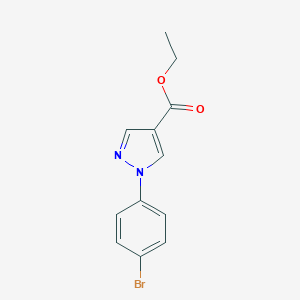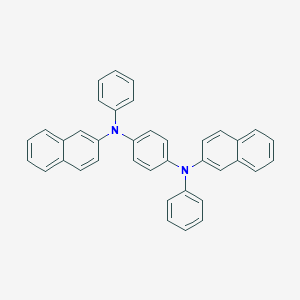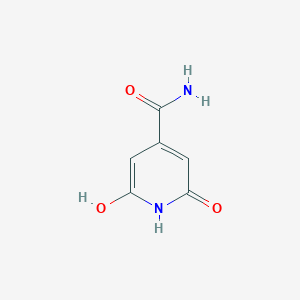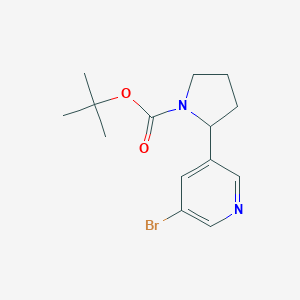
Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2070009-68-4 . It has a molecular weight of 327.22 . The IUPAC name for this compound is tert-butyl ®-2- (5-bromopyridin-3-yl)pyrrolidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-6-4-5-12(17)10-7-11(15)9-16-8-10/h7-9,12H,4-6H2,1-3H3/t12-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted boiling point of 300.1±15.0 °C and a predicted density of 1.312±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate, and related compounds, are primarily utilized in the field of organic synthesis and structural analysis. For instance, a compound closely related to the specified chemical, Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, was synthesized and characterized using spectroscopic methods and confirmed by X-ray diffraction studies. The study highlighted the compound's crystalline structure and its intermolecular hydrogen bonds, showcasing its potential applications in structural analysis and material science (Naveen et al., 2007).
Chemical Reactions and Intermediates
The compound has been noted for its role in various chemical reactions. For example, its analogs have been involved in singlet oxygen reactions, leading to the formation of 5-substituted pyrroles, which are crucial intermediates for synthesizing prodigiosin and its analogs (Wasserman et al., 2004). Additionally, the compound has been used in the efficient synthesis of N-tert-butyl disubstituted pyrrolidines, demonstrating its significance in producing chiral pyrrolidine derivatives (Chung et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-6-4-5-12(17)10-7-11(15)9-16-8-10/h7-9,12H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIPOXSHIIAUKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

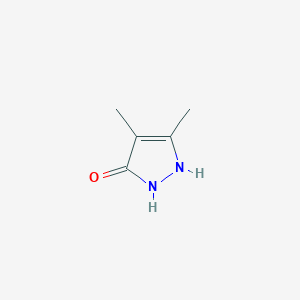
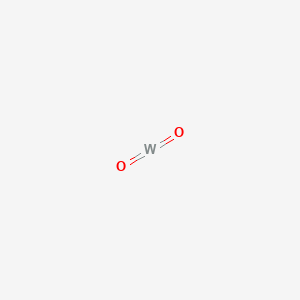

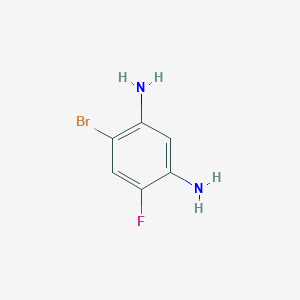
![[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B173133.png)
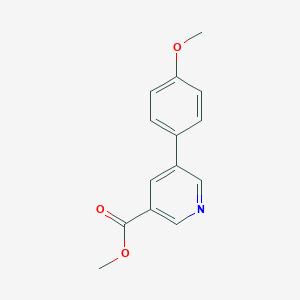
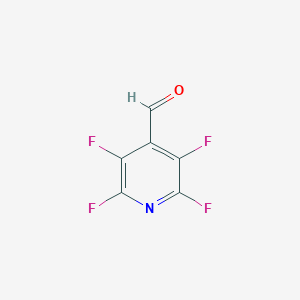
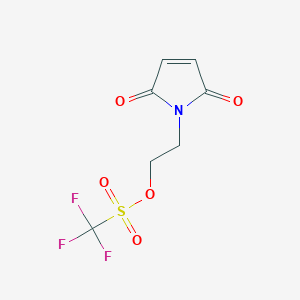
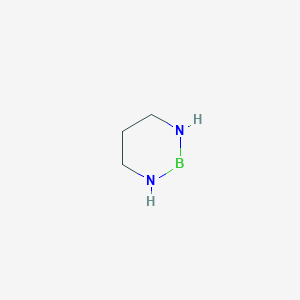
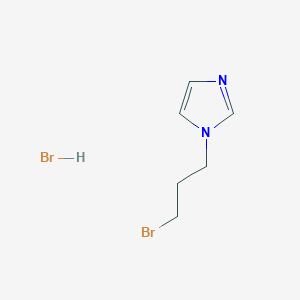
![1-[4-(Triisopropylsilyl)oxylp henyl]-2-(4-hydroxy-4-pheny1piperidino)-1-propanone](/img/structure/B173157.png)
